molecular formula C19H14ClN5OS B2886539 N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 585552-07-4

N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2886539
CAS RN: 585552-07-4
M. Wt: 395.87
InChI Key: HECFCPBBRDHKES-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as CP-544326, is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4). PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger molecule involved in various physiological processes. CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, respiratory diseases, and neurological disorders.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound “N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide”:

EGFR-TK Inhibition

This compound has been studied for its potential as an inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR-TK is a critical enzyme in the signaling pathways that lead to cell proliferation. Inhibiting this enzyme can be a strategy to treat cancers that are characterized by overactive EGFR-TK. The compound has shown significant inhibitory activities with low IC50 values, indicating its potency as an EGFR-TK inhibitor .

Anti-Proliferative Activity

The compound has demonstrated broad-spectrum cytotoxic activity against a panel of NCI 60 cancer cell lines. This suggests its potential use in cancer chemotherapy, particularly in targeting various types of cancer cells. Some derivatives of this compound have shown GI50 values ranging from 0.018 to 9.98 μM, which is indicative of their effectiveness in inhibiting cancer cell growth .

P-glycoprotein Inhibition

P-glycoprotein is a protein that often contributes to the resistance of cancer cells to chemotherapy by pumping out drugs from the cells. The compound has been evaluated for its ability to inhibit P-glycoprotein, potentially making it useful in overcoming drug resistance in cancer therapy. It has been shown to inhibit P-glycoprotein expression, which could enhance the efficacy of chemotherapeutic agents .

Cell Cycle Arrest

Research indicates that the compound can induce cell cycle arrest at the S phase in certain cancer cell lines. This effect can halt the proliferation of cancer cells, providing another mechanism by which the compound could be used in cancer treatment. The increase in pre-G cell population following treatment with the compound suggests its role in disrupting the normal cell cycle progression .

Apoptosis Induction

The compound has been found to increase the percentage of apoptotic cells in a time-dependent manner. Apoptosis, or programmed cell death, is a process that is often dysregulated in cancer cells. By inducing apoptosis, the compound could help to selectively eliminate cancer cells without harming normal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how the compound interacts with the EGFR binding site. These studies are crucial for the rational design of new drugs, as they provide insights into the molecular interactions that underlie the compound’s inhibitory activity. The results from these studies can guide the modification of the compound to enhance its efficacy and selectivity .

mTOR and PI3 Kinase Inhibition

The compound has been associated with the inhibition of mTOR kinase and PI3 kinase, both of which are important targets in cancer therapy. mTOR kinase is involved in cell growth and metabolism, while PI3 kinase plays a role in cell survival and proliferation. Inhibiting these kinases can disrupt cancer cell metabolism and survival, making the compound a potential candidate for cancer treatment .

Synthesis and Design

The compound has been synthesized using both green and conventional methods, which is significant for the development of sustainable pharmaceutical manufacturing processes. The design and synthesis of new derivatives of this compound can lead to the discovery of more potent and selective drugs for various therapeutic applications .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFCPBBRDHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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